N,N'-diphenylcarbamimidate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N,N’-Diphenylcarbamimidate is an organic compound characterized by the presence of two phenyl groups attached to a carbamimidate moiety
Preparation Methods
Synthetic Routes and Reaction Conditions: N,N’-Diphenylcarbamimidate can be synthesized through several methods. One common approach involves the reaction of diphenylamine with phosgene, followed by treatment with ammonia. The reaction typically requires controlled conditions, including low temperatures and an inert atmosphere to prevent unwanted side reactions.
Industrial Production Methods: In an industrial setting, the production of N,N’-diphenylcarbamimidate may involve large-scale batch reactors where the reactants are combined under optimized conditions. The use of catalysts and solvents can enhance the yield and purity of the final product. The process may also include purification steps such as recrystallization or distillation to obtain a high-quality compound.
Chemical Reactions Analysis
Types of Reactions: N,N’-Diphenylcarbamimidate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert it into amines or other reduced forms.
Substitution: It can participate in substitution reactions where one or both phenyl groups are replaced by other substituents.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Substitution reactions may involve reagents like halogens or alkylating agents under acidic or basic conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield diphenylcarbamide, while reduction could produce diphenylamine derivatives.
Scientific Research Applications
N,N’-Diphenylcarbamimidate has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound can be employed in biochemical assays and as a reagent in the study of enzyme mechanisms.
Industry: Utilized in the production of polymers, dyes, and other industrial chemicals.
Mechanism of Action
The mechanism by which N,N’-diphenylcarbamimidate exerts its effects involves interactions with molecular targets such as enzymes and receptors. The compound can form covalent bonds with nucleophilic sites on proteins, leading to changes in their activity. Pathways involved may include signal transduction and metabolic processes.
Comparison with Similar Compounds
N,N’-Dicyclohexylcarbodiimide: Used in peptide synthesis and shares similar reactivity.
N,N’-Dimethylcarbamimidate: Another carbamimidate with different substituents, used in cross-linking proteins.
Uniqueness: N,N’-Diphenylcarbamimidate is unique due to its specific structural features, which confer distinct reactivity and interaction profiles compared to other carbamimidates. Its phenyl groups provide steric and electronic effects that influence its behavior in chemical reactions and biological systems.
Properties
Molecular Formula |
C13H11N2O- |
---|---|
Molecular Weight |
211.24 g/mol |
IUPAC Name |
N,N'-diphenylcarbamimidate |
InChI |
InChI=1S/C13H12N2O/c16-13(14-11-7-3-1-4-8-11)15-12-9-5-2-6-10-12/h1-10H,(H2,14,15,16)/p-1 |
InChI Key |
GWEHVDNNLFDJLR-UHFFFAOYSA-M |
Canonical SMILES |
C1=CC=C(C=C1)NC(=NC2=CC=CC=C2)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.